molecular formula C6H6FN B058000 2-Fluoro-4-methylpyridine CAS No. 461-87-0

2-Fluoro-4-methylpyridine

Cat. No.: B058000
CAS No.: 461-87-0
M. Wt: 111.12 g/mol
InChI Key: ZBFAXMKJADVOGH-UHFFFAOYSA-N
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Scientific Research Applications

2-Fluoro-4-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

2-Fluoro-4-methylpyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

While specific future directions for 2-Fluoro-4-methylpyridine were not found in the retrieved data, it is noted that it may be used in the preparation of various compounds, indicating potential applications in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylpyridine can be synthesized from 2-amino-5-methylpyridine via diazotization. This process involves the conversion of the amino group to a diazonium salt, followed by fluorination . The reaction conditions typically include the use of sodium nitrite (NaNO2) and hydrofluoric acid (HF) under controlled temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. One such method includes the reaction of 2-chloro-4-methylpyridine with a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in suitable solvents.

Major Products:

    Substitution: Formation of 2-methoxy-4-methylpyridine.

    Oxidation: Formation of 2-fluoro-4-pyridinecarboxylic acid.

    Reduction: Formation of 2-fluoro-4-methylpiperidine.

Comparison with Similar Compounds

  • 2-Fluoro-6-methylpyridine
  • 2-Fluoro-5-methylpyridine
  • 2-Fluoro-3-methylpyridine

Comparison: 2-Fluoro-4-methylpyridine is unique due to the position of the fluorine and methyl groups on the pyridine ring. This specific arrangement imparts distinct electronic and steric properties, making it more suitable for certain applications compared to its isomers. For instance, the 4-position fluorine substitution enhances its potential as a pharmaceutical intermediate due to improved metabolic stability and binding affinity .

Properties

IUPAC Name

2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFAXMKJADVOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372041
Record name 2-Fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-87-0
Record name 2-Fluoro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the synthetic utility of 2-Fluoro-4-methylpyridine in drug discovery?

A1: this compound is a valuable building block in synthesizing various pharmaceutical compounds. Its reactivity allows for efficient functionalization, enabling the introduction of diverse substituents. For example, it has been successfully employed in synthesizing 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a promising agent for enhancing acetylcholine release []. This compound has potential applications in treating cognitive impairments.

Q2: How does the use of this compound as a starting material compare to other approaches in terms of synthetic efficiency?

A2: Using this compound as a starting material offers significant advantages in synthetic efficiency compared to other approaches. For instance, in synthesizing pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, starting with this compound instead of 2-bromo-4-methylpyridine led to a remarkable increase in overall yield from 3.6% to 29.4% []. This improved efficiency is attributed to the enhanced reactivity of the fluoro-substituted compound. Additionally, this optimized strategy eliminates the need for palladium catalysts, offering both economic and environmental benefits.

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